molecular formula C15H13N3O2S2 B3221580 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207036-00-7

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B3221580
CAS No.: 1207036-00-7
M. Wt: 331.4
InChI Key: VOONBGDGEGGPPG-UHFFFAOYSA-N
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Description

“2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide” is a complex organic compound that features a combination of furan, pyridazine, thiophene, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the furan group: The furan ring can be introduced via a coupling reaction with the pyridazine derivative.

    Thioether formation: The thiophene group can be attached through a thioether linkage, often using thiol reagents.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings (furan, pyridazine, and thiophene).

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in diagnostic assays or imaging.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In catalysis, it could act as a ligand, facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
  • N-(thiophen-2-ylmethyl)acetamide
  • 6-(furan-2-yl)pyridazine

Uniqueness

“2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide” is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-14(16-9-11-3-2-8-21-11)10-22-15-6-5-12(17-18-15)13-4-1-7-20-13/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOONBGDGEGGPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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